[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate
Description
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate is a bicyclic β-lactam derivative featuring a fused 5- and 2-membered ring system (bicyclo[5.2.0]nonane) with an oxygen substituent at position 9 and a butanoate ester group attached to the nitrogen at position 8 . The stereochemistry (1R,7S) and the presence of the keto group at position 9 likely influence its conformational stability and reactivity.
Properties
CAS No. |
649765-30-0 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate |
InChI |
InChI=1S/C13H21NO3/c1-2-6-12(15)17-9-14-11-8-5-3-4-7-10(11)13(14)16/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |
InChI Key |
ZIVUDNBVJGEGOR-MNOVXSKESA-N |
Isomeric SMILES |
CCCC(=O)OCN1[C@H]2CCCCC[C@H]2C1=O |
Canonical SMILES |
CCCC(=O)OCN1C2CCCCCC2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in derivatives with different functional groups.
Scientific Research Applications
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[5.2.0]nonane Derivatives
- rac-(1R,7S,8S,9R)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride (): Key differences: Replaces the butanoate ester with a carboxylic acid hydrochloride group. Implications: The carboxylic acid group increases polarity, enhancing water solubility compared to the esterified target compound. However, the hydrochloride salt may reduce bioavailability due to ionic character . Structural similarity: Both share the bicyclo[5.2.0]nonane core, but stereochemical variations (e.g., 8S,9R vs. 8-azabicyclo) may alter biological interactions.
Bicyclo[3.2.1]octane and Bicyclo[4.2.1]nonane Derivatives
- (1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate (): Key differences: Smaller bicyclo[3.2.1]octane ring system with a hydroxypropanoate ester. The hydroxypropanoate group may confer hydrogen-bonding capacity, enhancing target affinity .
- 7-Azabicyclo[4.2.1]nonan-8-one derivatives (): Key differences: Larger bicyclo[4.2.1]nonane framework with an ethenyl substituent. Implications: The ketone at position 8 (vs.
Functional Group Variations
- 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide (Compound 9, ): Key differences: A dibenzoazepinone core with a fluoro-biphenyl acetamide side chain. Implications: The fluorinated aromatic system enhances lipophilicity and membrane permeability compared to the aliphatic butanoate ester in the target compound. However, this may also increase cytotoxicity risks .
Research Findings and Implications
- Solubility: The target compound’s butanoate ester likely reduces water solubility compared to carboxylic acid derivatives (e.g., ), as seen in analogous HPLC-based solubility studies for compound 9 .
- Bioactivity: Bicyclo[5.2.0] systems may exhibit unique β-lactamase inhibition or antimicrobial activity, though this depends on substituent effects. For example, the hydroxypropanoate ester in bicyclo[3.2.1]octane derivatives shows enhanced enzyme binding .
- Synthetic Challenges : Stereochemical control in bicyclo[5.2.0] systems (e.g., 1R,7S configuration) requires precise catalytic or enzymatic methods, as inferred from chiral resolution techniques in .
Biological Activity
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of antiprotozoal agents. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : [(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate
- CAS Number : 67858-64-4
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
The compound features a bicyclic structure with a nitrogen atom, which contributes to its unique biological properties.
Antiprotozoal Activity
Recent studies have demonstrated that derivatives of azabicyclo-nonanes exhibit promising activity against protozoan parasites, including Plasmodium falciparum and Trypanosoma brucei. The activity is influenced by the substitution patterns on the bicyclic structure.
Key Findings :
- Antimalarial Activity :
- Antitrypanosomal Activity :
The mechanism by which [(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate exerts its biological effects is not fully elucidated. However, it is believed to involve the interaction with specific molecular targets within the parasites' metabolic pathways, potentially inhibiting key enzymes or disrupting cellular processes.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Azabicyclo-nonane | P. falciparum NF54 | 0.023 | High selectivity against resistant strains |
| 2-Azabicyclo-nonane | Trypanosoma brucei | 0.095 | Enhanced selectivity with pyrrolidino substitution |
| Hybrid Compound | P. falciparum K1 | 0.051 | Comparable activity to standard treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
